molecular formula C15H14Cl2N4O2S B2798725 2-{[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-N-methyl-1-hydrazinecarbothioamide CAS No. 337928-63-9

2-{[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-N-methyl-1-hydrazinecarbothioamide

Cat. No.: B2798725
CAS No.: 337928-63-9
M. Wt: 385.26
InChI Key: QREDPXWJCSSHOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 3,4-dichlorobenzyl group attached to a 2-oxo-1,2-dihydropyridine scaffold, which is further functionalized with a hydrazinecarbothioamide moiety substituted at the N-methyl position. Structural analogs of this compound often vary in substituents on the pyridine ring, benzyl group, or the hydrazinecarbothioamide moiety, leading to differences in physicochemical properties and biological efficacy.

Properties

IUPAC Name

1-[[1-[(3,4-dichlorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]-3-methylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N4O2S/c1-18-15(24)20-19-13(22)10-3-2-6-21(14(10)23)8-9-4-5-11(16)12(17)7-9/h2-7H,8H2,1H3,(H,19,22)(H2,18,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QREDPXWJCSSHOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NNC(=O)C1=CC=CN(C1=O)CC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Hydrazinecarbothioamide Group

N-Allyl-2-{[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-1-hydrazinecarbothioamide (CAS 477853-05-7)
  • Structural Difference : Replaces the N-methyl group with an allyl (-CH₂CH=CH₂) substituent.
  • However, this compound is listed as discontinued, suggesting challenges in synthesis or stability .
2-{[1-(3-Chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-N-methyl-1-hydrazinecarbothioamide
  • Structural Difference : The benzyl group is substituted with a single chlorine at the 3-position instead of 3,4-dichloro.
  • Implications : Reduced halogenation decreases molecular weight (MW: ~407 vs. ~442 for the dichloro analog) and may lower lipophilicity (clogP: ~3.1 vs. ~4.2 estimated). This could impact membrane permeability or target binding .

Variations in the Pyridine Scaffold and Benzyl Group

S-(2-Chlorophenyl) N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamothioate (CAS 338783-91-8)
  • Structural Difference : Replaces the hydrazinecarbothioamide group with a carbamothioate (-OC(S)NR₂) moiety.
  • Implications: The carbamothioate group may alter hydrogen-bonding capacity and reduce nucleophilicity compared to the hydrazine derivative.
1-(2,4-Dichlorobenzyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)carboxamide (DM-11)
  • Structural Difference : Uses a 2,4-dichlorobenzyl group and a methyl-substituted dihydropyridine scaffold.
  • Implications : Positional isomerism of chlorine atoms (2,4- vs. 3,4-) may affect electronic distribution and steric interactions with biological targets .

Functional Group Replacements

N-[1-(3,4-Dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-(3-isopropoxyphenyl)urea (CAS 338755-53-6)
  • Structural Difference : Substitutes the hydrazinecarbothioamide with a urea (-NCONH-) linkage.
2-Propynyl N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamate (CAS 338755-62-7)
  • Structural Difference : Features a propynyl carbamate (-OCO-NR₂) group.
  • Implications : The electron-deficient propynyl group may increase reactivity toward nucleophiles or enzymes, offering a route for prodrug design .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name / CAS Molecular Formula Molecular Weight (g/mol) Key Substituent Differences Status
Target Compound C₁₆H₁₃Cl₂N₃O₂S 398.26 N-methyl hydrazinecarbothioamide Hypothetical
N-Allyl analog C₁₈H₁₅Cl₂N₃O₂S 424.29 N-allyl hydrazinecarbothioamide Discontinued
3-Chlorobenzyl analog C₁₅H₁₁ClN₃O₂S 340.78 3-chlorobenzyl Unknown
Carbamothioate analog C₁₉H₁₃Cl₃N₂O₂S 439.70 Carbamothioate group Discontinued
Urea derivative C₂₂H₂₁Cl₂N₃O₃ 446.33 Urea linkage Research use

Research Findings and Implications

  • Synthetic Challenges : Discontinuation of analogs like the N-allyl and carbamothioate derivatives suggests synthetic hurdles, possibly due to labile functional groups (e.g., allyl or thioester) .
  • Biological Potential: The urea derivative (CAS 338755-53-6) demonstrates the importance of hydrogen-bonding motifs in target engagement, though its larger size (MW 446.33) may limit bioavailability .
  • Halogen Effects: The 3,4-dichlorobenzyl group in the target compound offers superior lipophilicity over mono-chloro analogs, which could enhance blood-brain barrier penetration or protein binding .

Q & A

Basic: What are the common synthetic routes for this compound, and what key reaction conditions are critical for optimizing yield and purity?

Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the dihydropyridine core via cyclization of β-ketoester precursors under acidic conditions. Subsequent steps include chlorobenzyl group introduction via nucleophilic substitution and hydrazinecarbothioamide coupling. Critical parameters include:

  • Temperature control : Maintaining 60–80°C during cyclization to prevent side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for amide bond formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) is essential for isolating high-purity intermediates .

Basic: Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Answer:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm regioselectivity of substitutions (e.g., chlorobenzyl protons at δ 4.5–5.0 ppm) .
  • Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 449.02) and detects impurities .
  • FT-IR : Carbothioamide C=S stretching (~1250 cm1^{-1}) and carbonyl (C=O) peaks (~1680 cm1^{-1}) confirm functional groups .

Advanced: How can researchers address low yields during the cyclization step of the dihydropyridine core?

Answer:

  • Microwave-assisted synthesis : Reduces reaction time (10–15 minutes vs. 6–8 hours) and improves yields by 20–30% via controlled dielectric heating .
  • Design of Experiments (DoE) : Statistical optimization (e.g., varying acid catalysts like HCl vs. H2_2SO4_4) identifies optimal molar ratios and reaction times .
  • In-situ monitoring : HPLC tracks intermediate formation to halt reactions at peak yield .

Advanced: What strategies resolve discrepancies in biological activity data between this compound and structurally similar analogs?

Answer:

  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., 3,4-dichloro vs. 4-chloro benzyl groups) on target binding using molecular docking .
  • Dose-response assays : Validate potency variations (e.g., IC50_{50} differences in enzyme inhibition) across multiple cell lines to rule out assay-specific artifacts .
  • Metabolic stability testing : Assess hepatic microsome degradation to explain divergent in vivo efficacy .

Basic: What potential biological targets or mechanisms are proposed for this compound?

Answer:

  • Kinase inhibition : The hydrazinecarbothioamide moiety may chelate ATP-binding site metals in kinases (e.g., JAK2 or EGFR), inferred from structural analogs .
  • Antimicrobial activity : The dichlorobenzyl group enhances membrane penetration, targeting bacterial dihydrofolate reductase .
  • Apoptosis induction : Dihydropyridine derivatives activate caspase-3 in cancer cells, suggesting a pro-apoptotic mechanism .

Advanced: How can computational methods optimize the compound’s photophysical or pharmacological properties?

Answer:

  • DFT calculations : Predict electronic transitions (e.g., HOMO-LUMO gaps) to tailor fluorescence properties for imaging applications .
  • Molecular dynamics (MD) simulations : Model binding kinetics with target proteins (e.g., SARS-CoV-2 main protease) to guide structural modifications .
  • ADMET prediction : Tools like SwissADME assess bioavailability and toxicity risks early in development .

Advanced: What crystallographic techniques determine the compound’s 3D conformation, and how are conflicting data from different crystal forms reconciled?

Answer:

  • Single-crystal X-ray diffraction : Resolves Z/E isomerism in the hydrazinecarbothioamide group (e.g., bond angles ~120° for planar geometry) .
  • Polymorph screening : Vapor diffusion methods identify stable crystalline forms, with thermal analysis (DSC/TGA) confirming stability .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O vs. π–π stacking) to explain packing differences across polymorphs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.